molecular formula C27H27ClN2O5 B14161386 2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B14161386
M. Wt: 495.0 g/mol
InChI Key: LJXXTTUGIGDFFJ-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol” is a complex chemical entity composed of three distinct chemical structures. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

2-(Chloromethyl)oxirane

The industrial production involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then dehydrochlorinated using a base to yield 2-(chloromethyl)oxirane .

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene, also known as toluene-2,6-diisocyanate, is produced by the phosgenation of toluene diamine. The process involves the nitration of toluene to form dinitrotoluene, which is then hydrogenated to produce toluene diamine. This intermediate is then reacted with phosgene to yield 1,3-diisocyanato-2-methylbenzene .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

The reaction produces bisphenol A along with water as a byproduct .

Chemical Reactions Analysis

2-(Chloromethyl)oxirane

2-(Chloromethyl)oxirane undergoes various chemical reactions including:

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene undergoes:

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:

    Esterification: Reacts with carboxylic acids to form esters.

    Etherification: Reacts with alkyl halides to form ethers.

    Oxidation: Can be oxidized to form quinones.

Scientific Research Applications

2-(Chloromethyl)oxirane

2-(Chloromethyl)oxirane is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composites. It is also used as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene is primarily used in the production of polyurethanes, which are used in foams, elastomers, and coatings. It is also used in the synthesis of adhesives and sealants .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .

Mechanism of Action

2-(Chloromethyl)oxirane

2-(Chloromethyl)oxirane exerts its effects through alkylation of nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes .

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene reacts with nucleophilic groups in proteins and other biomolecules, leading to the formation of stable urethane linkages. This can result in the modification of protein structure and function .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as an endocrine disruptor by binding to estrogen receptors and mimicking the effects of estrogen. This can lead to alterations in hormone signaling pathways and disruption of normal physiological processes .

Comparison with Similar Compounds

2-(Chloromethyl)oxirane

Similar compounds include epoxides such as ethylene oxide and propylene oxide. 2-(Chloromethyl)oxirane is unique due to the presence of a chlorine atom, which enhances its reactivity and versatility in chemical synthesis .

1,3-diisocyanato-2-methylbenzene

Similar compounds include other diisocyanates such as methylene diphenyl diisocyanate and hexamethylene diisocyanate. 1,3-diisocyanato-2-methylbenzene is unique due to its aromatic structure and the presence of a methyl group, which influences its reactivity and properties .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Similar compounds include other bisphenols such as bisphenol S and bisphenol F. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific structure, which imparts distinct physical and chemical properties .

Properties

Molecular Formula

C27H27ClN2O5

Molecular Weight

495.0 g/mol

IUPAC Name

2-(chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2.C9H6N2O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7-8(10-5-12)3-2-4-9(7)11-6-13;4-1-3-2-5-3/h3-10,16-17H,1-2H3;2-4H,1H3;3H,1-2H2

InChI Key

LJXXTTUGIGDFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl

Origin of Product

United States

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